

# Application Notes and Protocols for ADX71743 in High-Throughput Screening Assays

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## Compound of Interest

Compound Name: ADX71743

Cat. No.: B605195

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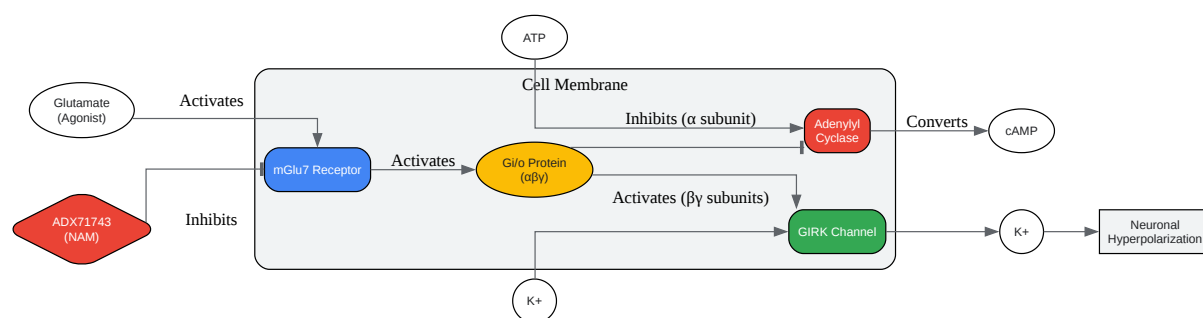
For Researchers, Scientists, and Drug Development Professionals

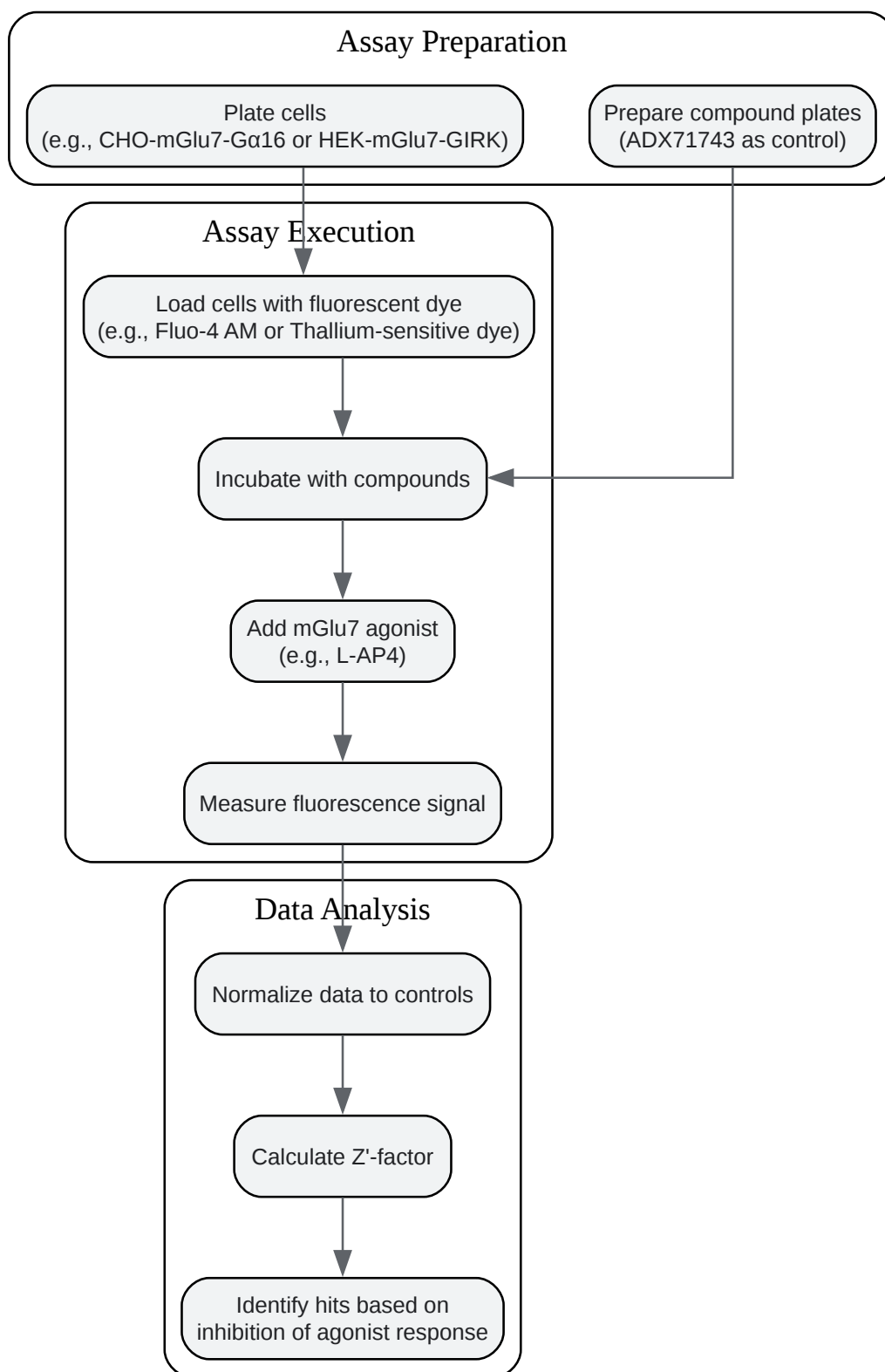
## Introduction

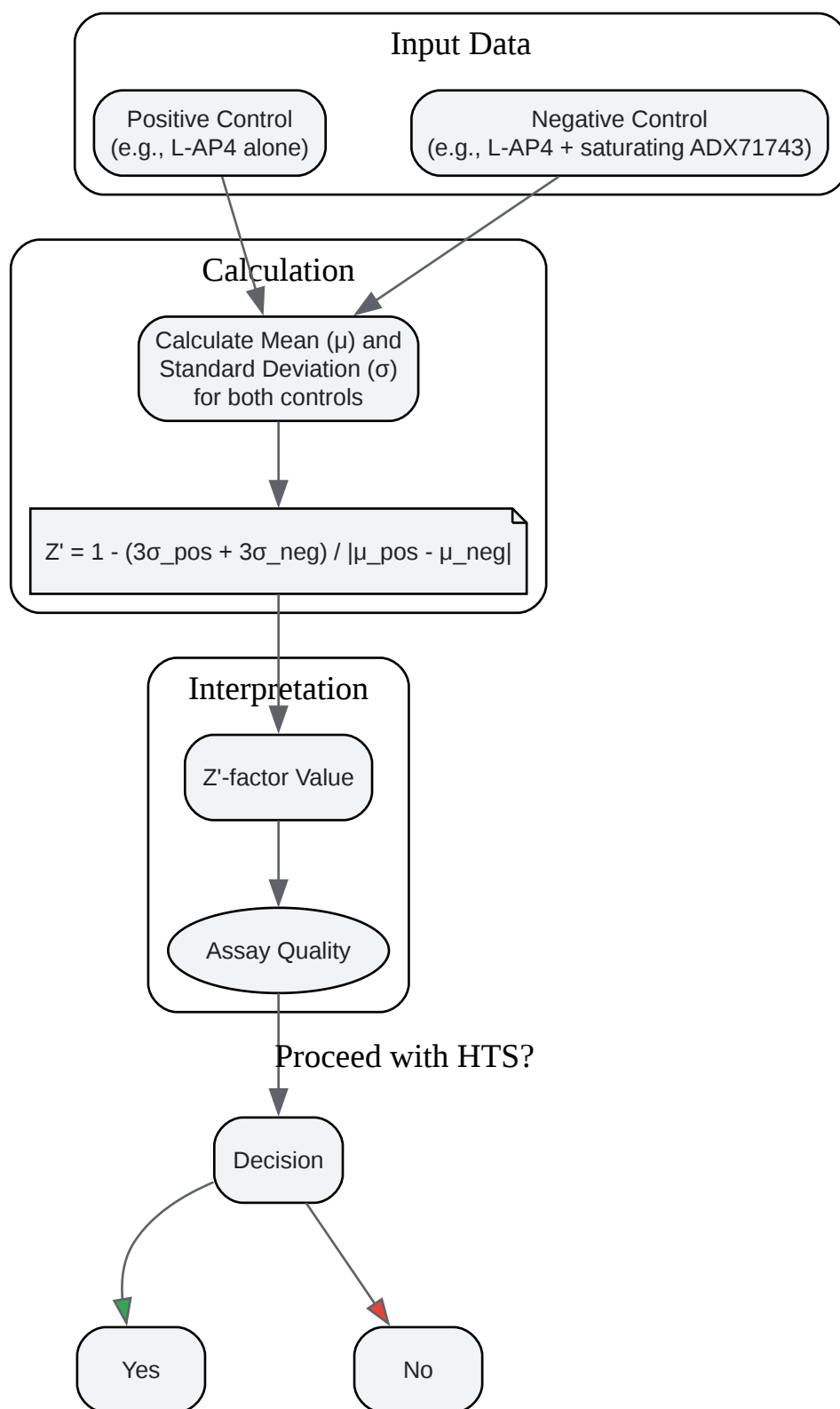
**ADX71743** is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] The mGlu7 receptor, a Class C G-protein coupled receptor (GPCR), is a promising therapeutic target for neurological and psychiatric disorders, including anxiety and post-traumatic stress disorder.[2] As a NAM, **ADX71743** does not compete with the endogenous ligand, glutamate, but instead binds to an allosteric site on the receptor, reducing its response to agonist stimulation. This application note provides detailed protocols for the use of **ADX71743** in high-throughput screening (HTS) assays to identify and characterize mGlu7 NAMs.

## Mechanism of Action and Signaling Pathway

The mGlu7 receptor is predominantly coupled to the Gi/o family of G-proteins.[3][4] Upon activation by an agonist such as L-AP4, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the  $\beta\gamma$  subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux and neuronal hyperpolarization. **ADX71743**, as an mGlu7 NAM, attenuates these downstream signaling events.







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